molecular formula C14H17N3O3S B5170908 2-{[1-(dimethylamino)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide

2-{[1-(dimethylamino)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide

Cat. No.: B5170908
M. Wt: 307.37 g/mol
InChI Key: ULQJWULGWFIDSY-UHFFFAOYSA-N
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Description

2-{[1-(dimethylamino)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[1-(dimethylamino)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide varies depending on its application. In medicine, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response, tumor growth, and bacterial growth. In agriculture, this compound acts as a pesticide by inhibiting the growth of certain pests. In environmental science, this compound binds to heavy metals and forms stable complexes that can be easily removed from contaminated soil and water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also dependent on its application. In medicine, this compound has been shown to reduce inflammation, inhibit tumor growth, and kill bacteria. In agriculture, this compound can cause the death of certain pests by disrupting their physiological processes. In environmental science, this compound can remove heavy metals from contaminated soil and water, thereby reducing their toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[1-(dimethylamino)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide in lab experiments is its ability to selectively target specific enzymes and proteins, making it a valuable tool for studying their functions. Another advantage is its stability and ease of use. However, one limitation is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on 2-{[1-(dimethylamino)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide. In medicine, further studies are needed to explore its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, more research is needed to determine the optimal concentrations and application methods for using this compound as a pesticide. In environmental science, further studies are needed to explore its potential use in the removal of other contaminants from soil and water. Additionally, more research is needed to fully understand the mechanism of action of this compound in different applications.

Synthesis Methods

2-{[1-(dimethylamino)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The initial step involves the reaction of dimethylamine with ethyl acetoacetate to produce N,N-dimethyl-3-oxobutanamide. This compound is then reacted with thioacetic acid to produce N,N-dimethyl-3-thioxobutanamide. The final step involves the reaction of N,N-dimethyl-3-thioxobutanamide with phenylacetyl chloride to produce this compound.

Scientific Research Applications

2-{[1-(dimethylamino)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of certain pests. In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated soil and water.

Properties

IUPAC Name

2-[1-(dimethylamino)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-16(2)17-13(19)8-11(14(17)20)21-9-12(18)15-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQJWULGWFIDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C(=O)CC(C1=O)SCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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